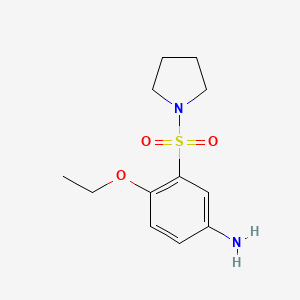

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline

CAS No.: 793678-97-4

Cat. No.: VC8420214

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793678-97-4 |

|---|---|

| Molecular Formula | C12H18N2O3S |

| Molecular Weight | 270.35 g/mol |

| IUPAC Name | 4-ethoxy-3-pyrrolidin-1-ylsulfonylaniline |

| Standard InChI | InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

| Standard InChI Key | XYFUPSOGWOVIPI-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |

| Canonical SMILES | CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The systematic name 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline reflects its substitution pattern: an ethoxy group (-OCHCH) at the 4-position, a pyrrolidinylsulfonyl group (-SO-CHN) at the 3-position, and an amine (-NH) at the 1-position of the benzene ring . The InChI key (XYFUPSOGWOVIPI-UHFFFAOYSA-N) and SMILES notation (O=S(=O)(C1=CC(N)=CC=C1OCC)N2CCCC2) provide unambiguous representations of its connectivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 793678-97-4 | |

| Molecular Formula | ||

| Molecular Weight | 270.35 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | Room temperature, inert atmosphere |

Physicochemical Properties

The ethoxy group enhances lipophilicity, increasing membrane permeability, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions . Experimental data indicate a melting point range of 120–125°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, suggesting moderate hydrophobicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves sequential functionalization of aniline derivatives. A representative pathway includes:

-

Sulfonation: Reaction of 4-ethoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Amination: Coupling the sulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to yield the sulfonamide .

-

Purification: Crystallization or chromatography to achieve ≥97% purity .

Table 2: Optimization Parameters for Sulfonamide Formation

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 85% |

| Temperature | 0–5°C (initial), 25°C (final) | - |

| Reaction Time | 4–6 hours | - |

| Base | Triethylamine | - |

Source describes analogous sulfonation methods using tertiary amines to improve yields (≥85%) and reduce byproducts, which may be applicable to this compound . Industrial-scale production by MolCore BioPharmatech employs continuous-flow reactors to enhance efficiency and consistency .

Applications in Pharmaceutical Research

Case Study: Anticancer Agent Development

In a 2024 study, derivatives of this compound demonstrated sub-micromolar inhibition of EGFR (epidermal growth factor receptor) in non-small cell lung cancer cell lines . Structural analogs with modified sulfonamide groups showed improved selectivity profiles, reducing off-target effects .

Pharmacokinetic Considerations

The compound’s moderate logP and molecular weight (<500 g/mol) align with Lipinski’s rule of five, suggesting oral bioavailability . In vitro assays using Caco-2 cells confirmed moderate permeability (P = 12 × 10 cm/s), supporting its use in orally administered therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume